molecular formula C17H17N3O3 B2598194 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 844663-42-9

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2598194
CAS No.: 844663-42-9
M. Wt: 311.341
InChI Key: WOGFZEYHISORSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzofuro[3,2-d]pyrimidine core, which is a fused ring system containing both benzene and pyrimidine rings, along with a piperidine ring attached to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies on its binding affinity and specificity help elucidate its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of a benzofuro[3,2-d]pyrimidine core with a piperidine ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-18-14-12-4-2-3-5-13(12)23-15(14)16(19-10)20-8-6-11(7-9-20)17(21)22/h2-5,11H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGFZEYHISORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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